![molecular formula C13H12N2O2S B14196040 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid CAS No. 860344-66-7](/img/structure/B14196040.png)
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid typically involves the formation of the thiazole ring followed by the introduction of the benzoic acid moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of cyclopropylamine and a thiazole precursor in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole or benzoic acid rings.
Applications De Recherche Scientifique
4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
What sets 4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid apart is its unique combination of the cyclopropylamino group and the benzoic acid moiety, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Propriétés
Numéro CAS |
860344-66-7 |
|---|---|
Formule moléculaire |
C13H12N2O2S |
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
4-[2-(cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C13H12N2O2S/c16-12(17)9-3-1-8(2-4-9)11-7-18-13(15-11)14-10-5-6-10/h1-4,7,10H,5-6H2,(H,14,15)(H,16,17) |
Clé InChI |
OZGWAUMFNXAOJA-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


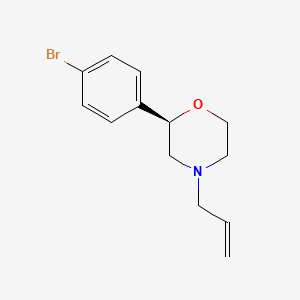
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)

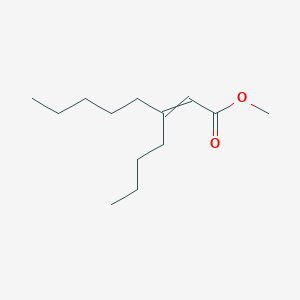
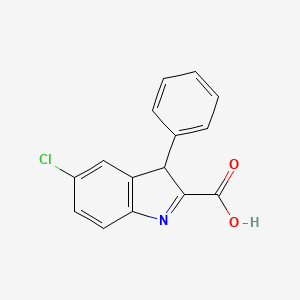

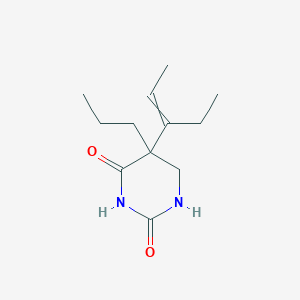

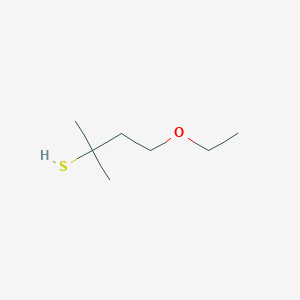
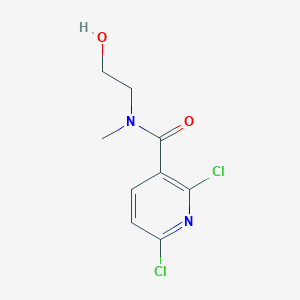

![5,6,8-Trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14196009.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)

